Ethyl 4-Chloro-1H-imidazo[4,5-c]pyridine-2-carboxylate
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Overview
Description
Ethyl 4-Chloro-1H-imidazo[4,5-c]pyridine-2-carboxylate is a heterocyclic compound that belongs to the imidazopyridine family This compound is characterized by its fused bicyclic structure, which includes both imidazole and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-Chloro-1H-imidazo[4,5-c]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-chloro-1H-imidazole with ethyl 2-bromoacetate under basic conditions, followed by cyclization to form the imidazopyridine core . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and bases such as potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-Chloro-1H-imidazo[4,5-c]pyridine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form dihydro derivatives.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex fused ring systems.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Major Products Formed
The major products formed from these reactions include substituted imidazopyridines, N-oxides, and dihydro derivatives, which can have varied biological activities .
Scientific Research Applications
Ethyl 4-Chloro-1H-imidazo[4,5-c]pyridine-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, anti-cancer, and anti-microbial activities.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Material Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of Ethyl 4-Chloro-1H-imidazo[4,5-c]pyridine-2-carboxylate involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed from this compound .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazopyridines such as:
- Imidazo[1,2-a]pyridine
- Imidazo[4,5-b]pyridine
- Imidazo[2,1-b]thiazole
Uniqueness
Ethyl 4-Chloro-1H-imidazo[4,5-c]pyridine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable scaffold for the development of new therapeutic agents and advanced materials .
Properties
Molecular Formula |
C9H8ClN3O2 |
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Molecular Weight |
225.63 g/mol |
IUPAC Name |
ethyl 4-chloro-1H-imidazo[4,5-c]pyridine-2-carboxylate |
InChI |
InChI=1S/C9H8ClN3O2/c1-2-15-9(14)8-12-5-3-4-11-7(10)6(5)13-8/h3-4H,2H2,1H3,(H,12,13) |
InChI Key |
UDEKOEMOMIBQGR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC2=C(N1)C=CN=C2Cl |
Origin of Product |
United States |
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